4-Nitrochalcone oxide
Description
Structure
3D Structure
Properties
CAS No. |
5633-36-3 |
|---|---|
Molecular Formula |
C15H11NO4 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
[3-(4-nitrophenyl)oxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C15H11NO4/c17-13(10-4-2-1-3-5-10)15-14(20-15)11-6-8-12(9-7-11)16(18)19/h1-9,14-15H |
InChI Key |
QGQILXBVXCHHOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Characterization Techniques for 4 Nitrochalcone and Its Derivatives
Spectroscopic Analysis
Spectroscopic techniques are indispensable for elucidating the structural and electronic features of 4-nitrochalcone (B191975) oxide. By probing the interactions of the molecule with electromagnetic radiation, a wealth of information can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPTQ) for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of 4-nitrochalcone oxide in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the assignment of all atoms in the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a chalcone (B49325) derivative typically shows characteristic signals for the vinylic protons (H-α and H-β) of the α,β-unsaturated ketone system. rsc.org The coupling constant (J-value) between these protons is indicative of the stereochemistry of the double bond, with a value of approximately 16 Hz confirming a trans or (E)-configuration. rsc.orgmdpi.com For 4-nitrochalcone derivatives, the aromatic protons of the nitro-substituted ring are generally deshielded and appear at higher chemical shifts (downfield) due to the electron-withdrawing nature of the nitro group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of all carbon atoms. The carbonyl carbon of the chalcone backbone typically resonates in the range of δ 190-195 ppm. rsc.org The α- and β-carbons of the enone system have characteristic chemical shifts between δ 116.1-128.1 and δ 136.9-145.4, respectively. fabad.org.tr The presence and position of substituents on the aromatic rings cause predictable shifts in the signals of the aromatic carbons. oregonstate.edu
DEPTQ Spectroscopy: Distortionless Enhancement by Polarization Transfer (DEPTQ) is a valuable NMR technique that provides information about the number of protons attached to each carbon atom. This helps to distinguish between quaternary (C), methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups, aiding in the unambiguous assignment of the ¹³C NMR spectrum. mdpi.com
Conformational Analysis: NMR spectroscopy, in conjunction with theoretical calculations, can be used to study the conformational preferences of chalcones in solution. ufms.brmdpi.com Chalcones can exist in either an s-cis or s-trans conformation around the single bond connecting the carbonyl group and the α,β-unsaturated system. Studies have shown that for many chalcones, the s-cis conformation is predominant. ufms.br
Table 1: Representative NMR Data for Chalcone Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |
|---|---|---|
| ¹H | 7.3 - 8.3 | Aromatic and vinylic protons. Protons on the nitro-substituted ring are typically downfield. |
| ¹H | ~3.9 | Methoxy (B1213986) protons (if present). chemicalbook.com |
| ¹³C | 190 - 195 | Carbonyl carbon (C=O). rsc.org |
| ¹³C | 116 - 146 | Vinylic and aromatic carbons. fabad.org.tr |
Note: Specific chemical shifts are highly dependent on the solvent and the specific substitution pattern of the chalcone derivative.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key vibrational frequencies for 4-nitrochalcone derivatives include:
C=O Stretching: A strong absorption band typically appears in the region of 1650-1660 cm⁻¹, characteristic of the α,β-unsaturated ketone carbonyl group. researchgate.net
N-O Stretching: The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch around 1512-1520 cm⁻¹ and a symmetric stretch around 1340 cm⁻¹. researchgate.net
C=C Stretching: The stretching of the carbon-carbon double bond in the enone system and the aromatic rings typically appears in the 1594-1608 cm⁻¹ region. researchgate.net
C-O Stretching: If a methoxy group is present, a C-O stretching band would be observed around 1250 cm⁻¹.
Table 2: Characteristic FT-IR Absorption Bands for 4-Nitrochalcone Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretching | 1650 - 1660 researchgate.net |
| Nitro (NO₂) | Asymmetric Stretching | 1512 - 1520 researchgate.net |
| Nitro (NO₂) | Symmetric Stretching | ~1340 researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 4-nitrochalcone derivatives is characterized by strong absorption bands in the ultraviolet and visible regions, arising from π→π* transitions within the extended conjugated system.
The presence of both an electron-donating group (like a methoxy group) and an electron-withdrawing group (the nitro group) in the chalcone framework can lead to intramolecular charge transfer, influencing the position and intensity of the absorption maxima (λmax). vulcanchem.com For instance, 4-methoxy-4'-nitrochalcone (B11956645) exhibits absorption bands around 310 nm and 225 nm, which are attributed to π→π* transitions. vulcanchem.com The position of these bands can be influenced by the solvent polarity. The cutoff wavelength (λcutoff) is an important parameter for nonlinear optical applications, and for many chalcone derivatives, it is well below the wavelength used for second-harmonic generation (532 nm). scirp.org
Table 3: UV-Vis Absorption Data for a Representative Nitrochalcone Derivative
| Transition Type | Approximate λmax (nm) |
|---|---|
| π→π* | 310 - 350 vulcanchem.com |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation pattern. The mass spectrum of 4-nitrochalcone would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight. chemicalbook.comnih.gov
The fragmentation of chalcones in the mass spectrometer can follow several pathways. Common fragmentation patterns include the loss of the phenyl groups from either side of the enone moiety and the loss of a carbon monoxide (CO) molecule. fabad.org.tr For nitro-substituted chalcones, the fragmentation can be influenced by the nitro group. fabad.org.trnih.gov Analysis of the fragmentation pattern can help to confirm the structure of the molecule and to distinguish between isomers. scispace.com
Table 4: Key Mass Spectrometry Data for 4-Nitrochalcone
| Ion | Description |
|---|---|
| [M]⁺ or [M+H]⁺ | Molecular ion peak, confirms the molecular weight. chemicalbook.comnih.gov |
| [M-CO]⁺ | Loss of a neutral carbon monoxide molecule. fabad.org.tr |
| [M-Ph]⁺ | Loss of a phenyl radical. fabad.org.tr |
Diffraction Techniques
Diffraction techniques, particularly single-crystal X-ray diffraction, provide the most definitive structural information for crystalline solids.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Structure and Crystal Packing
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.es This technique provides precise information on bond lengths, bond angles, and torsion angles, allowing for the unambiguous determination of the molecular conformation in the solid state. uhu-ciqso.es
For chalcone derivatives, SC-XRD studies can confirm the s-cis or s-trans conformation of the enone bridge and reveal the planarity of the molecule. mdpi.com The crystal packing is determined by various intermolecular interactions, such as hydrogen bonds and π-π stacking interactions. mdpi.com In nitro-substituted chalcones, C-H···O interactions involving the nitro and carbonyl groups can play a significant role in stabilizing the crystal lattice. mdpi.com The arrangement of the molecules in the crystal, particularly whether it is centrosymmetric or non-centrosymmetric, is crucial for determining its potential for second-order nonlinear optical applications. researchgate.net
Table 5: Typical Information Obtained from SC-XRD for a Crystalline Chalcone Derivative
| Parameter | Description |
|---|---|
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |
| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. |
| Torsion Angles | Defines the conformation of the molecule, such as the s-cis or s-trans nature of the enone bridge. |
Table of Compounds
| Compound Name |
|---|
| 4-Nitrochalcone |
| This compound |
| 4-Methoxy-4'-nitrochalcone |
| 4-Methoxyacetophenone |
| 4-Nitrobenzaldehyde (B150856) |
| 2-Nitroacetophenone |
| (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one |
| (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one |
| (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one |
| 2,4,5-Trimethoxy-4′-nitrochalcone |
| 2,4,5-trimethoxybenzaldehyde |
| 4-nitroacetophenone |
| 4-hydroxy-3-methoxychalcone |
| 2',4-dihydroxy-3-methoxy-5'-nitrochalcone |
| 4'-nitro-4-hydroxy-3-methoxychalcone |
| 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-ene-1-one |
| Chalcone |
| Chalcone epoxide |
| 1-(3,4-dimethoxyphenyl)-3-[3-methoxy-2-(tetrahydropyran-2-yloxy)phenyl] −2-propen-1-one |
| trans-1-(3,4-dimethoxyphenyl)-3-[3-methoxy-2-(methoxymethoxy)phenyl]-2,3-epoxy-1-propanone |
| 1-(5-bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one |
| 4-aminochalcone |
| 4-nitrobenzoic acid |
| 4-methoxybenzoic acid |
| 4-nitrobenzoate |
| 4-nitrobenzyl alcohol |
| 1-(5-Bromo-2-hydroxyphenyl)-3-p-tolylprop-2-en-1-one |
| 4-OCH3-4'-nitrochalcone |
| 4-(4-bromophenyl) acetophenone (B1666503) |
| 2,3 dimethoxybenzaldehyde |
| 4-methoxybeznaldehyde |
| 4'-nitroacephonone |
| 3-nitrochalcone |
| 4'-methoxy-3- nitrochalcone |
| 4'-hydroxy-4-methoxychalcone |
| 3'-aminochalcone |
| 3'-amino-3-nitrochalcone |
| 2-methoxychalcone |
| 2-hydroxy-chalcone |
| 2'-hydroxy-2,4,5-trimethoxychalcone epoxide |
| 2'-benzyloxy-2,4,5-trimethoxychalcone epoxide |
| 4'-methyl-2-chlorochalcone epoxide |
| 4'-methyl-4-chlorochalcone epoxide |
| 2'-hydroxy-4-nitrochalcone epoxide |
| 2'-benzyloxy-4-methoxychaclone epoxide |
| 2'-hydroxy-3,4-methylenedioxy chalcone epoxide |
| 2'-benzyloxy-3,4-methylenedioxychalcone epoxide |
| 3-(4-Hydroxy-3-methoxy-phenyl)-1-(4-hydroxy- phenyl)-propenone |
| 3-(2-naphthalenyl)-1-phenyl-2-propen-1-one |
| 3-(2-furanyl)-1-phenyl-2-propen-1-one |
| 1,5-diphenyl-1,4-pentadien-3-one |
| 4-nitrochalcone-folic acid-poly(methyl methacrylate) |
| 4′-dimethylamino-3-nitrochalcone |
| 3-dimethylamino-3′-nitrochalcone |
| 3′-nitrochalcone |
| 1-[4-(dimethylamino)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one |
| 3-[3-(dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one |
| 1-(3-nitrophenyl)-3-phenylprop-2-en-1-one |
| diethyldithiocarbamate |
| 4-methoxybenzylidene acetone (B3395972) |
| 4-methoxychalcone |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solids. It provides detailed information about the atomic structure, crystalline phase, and purity of a material. The technique relies on the principle of Bragg's Law, which describes the coherent scattering of X-rays by the ordered atomic planes within a crystal lattice. When a monochromatic X-ray beam irradiates a powdered or polycrystalline sample, diffraction occurs at specific angles (2θ) where the conditions for constructive interference are met.
The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase, characterized by a series of peaks at specific 2θ angles. The position of these peaks relates to the d-spacing (the distance between atomic planes), while the intensity of the peaks is proportional to the arrangement of atoms within the crystal lattice. By analyzing the diffraction pattern, one can identify the crystalline form of a compound, determine its lattice parameters (the dimensions of the unit cell), and assess its phase purity.
In the context of 4-nitrochalcone and its derivatives, PXRD is instrumental in confirming the crystalline nature of synthesized compounds and identifying their specific polymorphs or crystalline phases. The sharp and well-defined peaks in a PXRD pattern are indicative of a highly crystalline material. bris.ac.uk Different substituents on the chalcone backbone can lead to variations in crystal packing and, consequently, distinct PXRD patterns. mdpi.com
The table below presents representative single-crystal X-ray diffraction data for a related compound, (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, which illustrates the type of crystallographic information that can be obtained and subsequently used to generate a theoretical PXRD pattern. This data is crucial for identifying the material and understanding its solid-state properties.
Table 1: Crystallographic Data for (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one (1c)
This data is for a related nitrochalcone derivative and serves as an illustrative example.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₀N₂O₅ |
| Formula Weight | 298.26 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.4611(4) |
| b (Å) | 8.6369(5) |
| c (Å) | 11.0874(6) |
| α (°) | 80.208(2) |
| β (°) | 86.518(2) |
| γ (°) | 72.541(2) |
| Volume (ų) | 671.55(7) |
| Z | 2 |
The analysis of such crystallographic data allows for the calculation of theoretical powder diffraction patterns, which can then be compared with experimental PXRD data for phase identification and purity assessment. The precise lattice parameters are influenced by the molecular conformation and intermolecular interactions, such as hydrogen bonds and π-π stacking, which are in turn dictated by the nature and position of substituents on the aromatic rings. mdpi.com Therefore, PXRD is an indispensable tool in the solid-state characterization of 4-nitrochalcone and its derivatives, enabling researchers to ensure the identity and crystalline quality of their materials.
Theoretical and Computational Investigations of 4 Nitrochalcone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energy levels, and electron distribution.
Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of chalcone (B49325) derivatives due to its favorable balance of accuracy and computational cost. mdpi.com DFT studies on 4-Nitrochalcone (B191975) typically employ functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G to calculate various molecular properties. mdpi.comresearchgate.net
Key applications of DFT in the study of 4-Nitrochalcone include:
Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule by finding the minimum energy structure. This provides precise data on bond lengths, bond angles, and dihedral angles.
Vibrational Analysis: Calculating theoretical vibrational frequencies (e.g., FT-IR and Raman spectra). These computed spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups, such as the characteristic peaks for C=O stretching, C=C stretching, and N-O2 stretching. researchgate.netresearchgate.net
Electronic Property Calculation: DFT is used to map the electron density distribution, generating molecular electrostatic potential (MEP) maps. These maps are crucial for identifying the nucleophilic (electron-rich) and electrophilic (electron-poor) sites within the molecule, which helps in predicting its reactive behavior. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. youtube.com It is the most common method for calculating the electronic absorption spectra of molecules like 4-Nitrochalcone. researchgate.net By simulating the response of the molecule's electrons to a time-dependent electric field (like that of light), TD-DFT can predict the energies of electronic transitions from the ground state to various excited states. nih.govscispace.com
For 4-Nitrochalcone, TD-DFT calculations are essential for:
Predicting UV-Visible Spectra: The calculations yield the excitation energies and oscillator strengths for electronic transitions. This information allows for the theoretical prediction of the absorption maxima (λmax) in the UV-Visible spectrum, which corresponds to transitions such as π → π* and n → π*.
Understanding Photophysical Properties: TD-DFT helps elucidate the nature of the electronic transitions, for example, by identifying them as charge-transfer transitions, where electron density moves from one part of the molecule to another upon excitation. youtube.com This is particularly relevant for 4-Nitrochalcone due to the presence of both electron-donating (phenyl ring) and electron-withdrawing (nitrophenyl ring) moieties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). irjweb.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital lacking electrons and can act as an electron acceptor. edu.krd
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.comedu.krd
Reactivity and Stability: A small HOMO-LUMO gap indicates that a molecule requires less energy to be excited, making it more reactive and less stable. edu.krd Conversely, a large energy gap suggests high stability and lower chemical reactivity. irjweb.com
Charge Transfer: The energy gap helps to characterize the charge transfer interactions that can occur within the molecule. irjweb.com
DFT calculations are used to determine the energies of these orbitals. The analysis of the HOMO-LUMO gap for 4-Nitrochalcone provides insight into its potential as an active pharmacological or electronic material.
| Parameter | Description | Typical Implication |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. edu.krd |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. edu.krd |
| ΔE (Energy Gap) | ELUMO - EHOMO | A smaller gap suggests higher reactivity and polarizability. irjweb.comedu.krd |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques use computational power to mimic the behavior of molecules, providing insights into complex biological and chemical systems.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like 4-Nitrochalcone) when it binds to a target protein or receptor. researchgate.net This method is instrumental in drug discovery for evaluating the binding affinity and interaction patterns of a compound with a specific biological target.
In silico studies have explored the interaction of 4-Nitrochalcone and its derivatives with various protein targets. For instance, nitrochalcones have been docked against enzymes like cyclooxygenase (COX-1 and COX-2), which are involved in inflammation, and tubulin, a target for anticancer agents. researchgate.netmdpi.com The results of these studies are typically reported as a binding score (or binding energy), with a more negative value indicating a stronger, more favorable interaction. researchgate.net
The docking analysis reveals:
Binding Affinity: A quantitative score (e.g., in kcal/mol) that estimates the strength of the protein-ligand interaction. researchgate.net
Binding Pose: The specific orientation and conformation of the ligand within the protein's active site.
Key Interactions: The specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces.
| Target Protein | Ligand | Binding Score (kcal/mol) | Key Finding |
| Tubulin | (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one | -8.6 | Potential tubulin inhibitory action. researchgate.net |
| COX-1 | Nitrochalcone derivatives | Variable | Evaluated for anti-inflammatory potential. mdpi.com |
| COX-2 | Nitrochalcone derivatives | Variable | Evaluated for anti-inflammatory potential. mdpi.com |
| Keap1 | 2-Hydroxy-5-nitro chalcones | Not specified | Marked affinity suggesting antioxidant potential via the Nrf2-Keap1 pathway. birmingham.ac.ukbham.ac.uk |
Note: The table includes data for 4-Nitrochalcone and closely related derivatives to illustrate the application of docking studies.
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to build mathematical relationships between the structural or physicochemical properties of a series of compounds and their activities. researchgate.net
For chalcones, computational SAR studies can predict the antioxidant, antimicrobial, or anticancer activity of novel derivatives before they are synthesized. researchgate.netnih.gov By analyzing a set of known 4-Nitrochalcone analogues with measured activities, these models can identify key molecular descriptors (e.g., electronic, steric, or lipophilic properties) that are crucial for the desired biological effect. This allows researchers to computationally screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted potency. nih.gov
Prediction of Material Properties (e.g., Nonlinear Optical Parameters)
Extensive searches for theoretical and computational studies focused specifically on the nonlinear optical (NLO) properties of 4-Nitrochalcone oxide did not yield any direct research findings or data tables. Scientific literature available through the conducted searches primarily investigates other derivatives of nitrochalcone.
Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a common approach to predict the NLO properties of organic molecules. These theoretical studies typically calculate parameters such as:
First-order hyperpolarizability (β): This parameter is crucial for second-order NLO effects like second-harmonic generation (SHG). Molecules with significant β values are sought after for applications in frequency conversion of light.
Third-order hyperpolarizability (γ): This relates to third-order NLO phenomena, including third-harmonic generation and two-photon absorption. Materials with large γ values are important for optical switching and limiting applications.
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of a molecule's potential for intramolecular charge transfer, a key factor for NLO response. A smaller energy gap generally correlates with higher NLO activity.
While the principles of these computational methods are well-established for chalcone derivatives, specific calculated values, data tables, and detailed research findings for this compound are not available in the public domain based on the performed searches. Therefore, a quantitative discussion and presentation of its predicted NLO parameters cannot be provided at this time.
Reaction Chemistry and Derivatization Strategies of 4 Nitrochalcone and Nitrochalcones
General Reactivity of the α,β-Unsaturated Ketone System
The α,β-unsaturated ketone moiety in nitrochalcones is characterized by a conjugated system of double bonds (C=C and C=O), which delocalizes the π-electrons across these atoms. jchemrev.com This conjugation results in two electrophilic centers: the carbonyl carbon and the β-carbon. wikipedia.org Consequently, these compounds can undergo nucleophilic attack at either of these positions. pressbooks.pub The specific site of attack is dependent on the nature of the nucleophile and the reaction conditions.
A primary mode of reaction for the α,β-unsaturated ketone system in nitrochalcones is nucleophilic addition. researchgate.net Strong and "hard" nucleophiles, such as organolithium or Grignard reagents, tend to attack the carbonyl carbon directly in a 1,2-addition. In contrast, "soft" nucleophiles, including enolates, amines, and thiols, typically add to the β-carbon in a conjugate or 1,4-addition, famously known as the Michael addition. jchemrev.comnih.gov
The Michael addition is a particularly valuable reaction for forming new carbon-carbon and carbon-heteroatom bonds. jchemrev.com For instance, the reaction of ortho-nitrochalcones with the cyanide anion initiates with a Michael-type addition to the β-carbon, which is the first step in a cascade reaction leading to cyclic products. rsc.org The electrophilicity of the β-carbon, and thus its susceptibility to Michael addition, is enhanced by the electron-withdrawing nitro group on the aromatic ring. jchemrev.com
Functionalization and Substitution Reactions
Functionalization and substitution reactions of nitrochalcones allow for the introduction of various chemical groups, leading to a diverse range of derivatives. The nitro group itself can be a site for chemical modification. For example, the reduction of the nitro group to an amino group is a common transformation. This can be achieved using reagents like hydrogen gas with a palladium catalyst. The resulting aminochalcones are important intermediates for further derivatization.
The aromatic rings of the nitrochalcone scaffold can also undergo substitution reactions, although the specific conditions depend on the existing substituents. The presence of activating or deactivating groups on the rings will direct the position of incoming electrophiles or nucleophiles. For instance, chalcones containing nitro and dimethylamino functional groups have been synthesized, demonstrating the possibility of incorporating both electron-withdrawing and electron-donating groups into the structure. nih.gov
Cyclization Reactions to Form Heterocyclic Compounds
Nitrochalcones are highly valuable precursors for the synthesis of a wide variety of heterocyclic compounds due to the reactive α,β-unsaturated ketone system. mdpi.com These reactions often proceed through an initial nucleophilic addition to the chalcone (B49325) moiety, followed by an intramolecular cyclization and condensation or rearrangement.
Pyrazolines: One of the most common applications of nitrochalcones in heterocyclic synthesis is the preparation of pyrazolines. derpharmachemica.com This is typically achieved by reacting the chalcone with hydrazine (B178648) or its derivatives. uii.ac.id The reaction involves a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the five-membered pyrazoline ring. uii.ac.iddergipark.org.tr For example, 3'',4''-Dimethoxy-4'-nitrochalcone reacts with phenylhydrazine (B124118) in the presence of glacial acetic acid to yield a pyrazoline derivative. uii.ac.id
| Reactant 1 | Reactant 2 | Product |
| Substituted Chalcone | 2,4-Dinitrophenyl Hydrazine | Pyrazoline Derivative derpharmachemica.com |
| 3'',4''-Dimethoxy-4'-nitrochalcone | Phenylhydrazine | Pyrazoline Derivative uii.ac.id |
Benzodiazepines: 1,5-Benzodiazepines can be synthesized from the reaction of chalcones with o-phenylenediamine (B120857). sapub.orgresearchgate.net The reaction proceeds via a condensation mechanism, where the amino groups of the o-phenylenediamine react with the carbonyl group and the β-carbon of the chalcone, leading to the formation of the seven-membered benzodiazepine (B76468) ring. sapub.orgjocpr.com
Quinoline (B57606) Derivatives: Nitrochalcones can serve as precursors for the synthesis of quinoline derivatives. mdpi.com For example, a phenyl quinoline derivative has been synthesized from a nitrochalcone derivative through a one-pot reaction involving reduction of the nitro group, cyclization, and dehydration using hydrazine hydrate (B1144303) in the presence of a palladium/carbon catalyst. scientific.net
Azaisoflavones: The synthesis of azaisoflavones from 2'-nitrochalcones can be accomplished through an oxidative rearrangement mediated by a hypervalent iodine reagent. researchgate.netscribd.com This process involves the formation of a key aminoacetal intermediate from the 2'-nitrochalcone, followed by acid-catalyzed cyclization to yield the azaisoflavone skeleton. researchgate.net Another route involves the acid-mediated rearrangement of an epoxide derivative of 2'-nitrochalcone. scribd.com
The chalcone scaffold is amenable to various other ring-closing reactions to form a diverse array of heterocyclic systems. tandfonline.comtandfonline.com These reactions often utilize the reactivity of the α,β-unsaturated ketone system to build new rings. For instance, chalcones can be used to synthesize isoxazolines by reacting them with hydroxylamine (B1172632) hydrochloride. tandfonline.com Microwave irradiation has also been employed to facilitate these ring closure reactions, often leading to reduced reaction times and improved yields. tandfonline.com Furthermore, acid-catalyzed ring-closing reactions of chalcones have been explored to synthesize fused-ring flavonoid systems. researchgate.net
Oxidative Rearrangements and Transformations
Nitrochalcones can undergo oxidative rearrangements and other transformations to yield a variety of products. nih.gov A notable example is the hypervalent iodine reagent-mediated oxidative rearrangement of 2'-nitrochalcones to form intermediates for the synthesis of azaisoflavones. researchgate.netscribd.com In this reaction, the chalcone undergoes a rearrangement to form an acetal, which can then be further transformed. scribd.com
Other transformations include the conversion of nitrohydroxychalcones to nitrohydroxyflavones. acs.org This can be achieved by the dehydrobromination of the corresponding chalcone dibromides. acs.org Additionally, microbial transformations of nitrochalcones have been investigated. For instance, 4′-methyl-4-nitrochalcone has been shown to undergo biotransformation by certain bacteria. nih.gov
Oxide Derivatives and Related Transformations
The reactivity of the α,β-unsaturated ketone system in nitrochalcones provides a pathway to various oxidized derivatives, most notably epoxides (oxiranes) and, through subsequent transformations, heterocyclic N-oxides. These derivatives serve as versatile intermediates in synthetic organic chemistry.
Synthesis and Reactions of Chalcone Epoxides (Oxiranes)
Chalcone epoxides, also known as chalcone oxides or oxiranes, are derivatives where the α,β-double bond of the enone system has been converted into a three-membered epoxide ring. This transformation is a common strategy to introduce new functionalities and chiral centers.
Synthesis
The most prevalent method for the synthesis of chalcone epoxides, including 4-nitrochalcone (B191975) oxide, is the nucleophilic epoxidation of the parent chalcone. This is typically achieved through the Weitz-Scheffer reaction, which employs alkaline hydrogen peroxide. acs.orgyoutube.com In this reaction, the hydroperoxide anion acts as the nucleophile, attacking the β-carbon of the electron-deficient alkene, followed by intramolecular ring closure to form the epoxide ring. youtube.com
Alternative and modern approaches include organocatalyzed epoxidation reactions. wmich.edu For instance, amino acids like proline have been successfully used as catalysts for the epoxidation of chalcones, offering a greener and potentially asymmetric route to these compounds. wmich.edu
Table 1: Synthetic Methods for Chalcone Epoxides
| Method | Reagents/Catalyst | Description | References |
|---|---|---|---|
| Weitz-Scheffer Epoxidation | H₂O₂ / NaOH (or other base) | A common and effective method for electron-deficient alkenes like chalcones. The reaction proceeds via nucleophilic attack of a hydroperoxide anion. | acs.orgyoutube.comru.ac.bd |
| Organocatalyzed Epoxidation | Proline / Oxidizing Agent | A green chemistry approach that can offer enantioselectivity. Proline acts as a catalyst to facilitate the oxygen transfer. | wmich.edu |
| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, DET, t-BuOOH | While primarily used for allylic alcohols, modifications can be applied to chalcone-derived systems to achieve stereoselectivity. morressier.com | morressier.com |
Reactions
Chalcone epoxides are valuable synthetic intermediates due to the reactivity of the strained oxirane ring, which is susceptible to ring-opening by various nucleophiles. wmich.edunih.gov The reaction pathway is influenced by whether the conditions are acidic or basic.
Acid-Catalyzed Ring-Opening : Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. ucalgary.cakhanacademy.org The subsequent nucleophilic attack generally occurs at the more substituted carbon atom (the β-carbon in this case), as this position can better stabilize the developing partial positive charge in the transition state. ucalgary.camasterorganicchemistry.com This process occurs with inversion of configuration at the site of attack. chemistrysteps.com
Base-Catalyzed Ring-Opening : Under basic or nucleophilic conditions, the ring-opening follows a more standard SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (the α-carbon). chemistrysteps.com
A significant reaction of nitrochalcone epoxides is their acid-catalyzed rearrangement. For instance, 2'-amino or 2'-nitrochalcone epoxides can undergo a tandem ring-closure and aryl-migration reaction, known as the Meinwald rearrangement, to furnish important heterocyclic scaffolds like 3-aryl-4(1H)-quinolones, also known as azaisoflavones. researchgate.netdntb.gov.uanih.gov This transformation highlights the utility of chalcone epoxides in constructing more complex molecular architectures. researchgate.netdntb.gov.ua
Formation and Reactivity of N-Oxide Derivatives from Chalcone Precursors
N-oxide derivatives are not typically formed by direct oxidation of the chalcone itself. Instead, chalcones, particularly nitrochalcones, serve as versatile precursors for the synthesis of various nitrogen-containing heterocycles, which can then be oxidized to their corresponding N-oxides. nih.govresearchgate.netacs.org
Formation
The synthetic pathway to N-oxide derivatives from chalcones involves a two-step process:
Heterocycle Synthesis : Chalcones react with various reagents to form N-heterocycles. For example, reaction with hydrazine or its derivatives yields pyrazoles, while other conditions can lead to the formation of quinolines, benzimidazoles, or isoxazoles. nih.govacs.orgresearchgate.net The presence and position of a nitro group can influence these cyclization reactions.
N-Oxidation : Once the nitrogen heterocycle is formed, the nitrogen atom can be oxidized to an N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). thieme-connect.de
Reactivity
Heterocyclic N-oxides exhibit a rich and distinct reactivity profile, largely stemming from the polar N⁺–O⁻ bond. nih.gov This functional group can activate the heterocyclic ring for further reactions, act as an internal oxidant, or undergo characteristic rearrangements.
The Polonovski Reaction : A hallmark reaction of tertiary amine N-oxides is the Polonovski reaction. researchgate.net Treatment of an N-oxide with an activating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) results in the formation of an iminium ion intermediate. nih.govresearchgate.netliverpool.ac.uk This intermediate can then be trapped by nucleophiles or undergo elimination, providing a powerful tool for C-C or C-N bond formation and functionalization of the carbon atom alpha to the nitrogen. researchgate.netliverpool.ac.uk
Deoxygenation : The N-oxide group can be removed (deoxygenated) to regenerate the parent heterocycle using various reducing agents, such as trivalent phosphorus compounds.
Bioreduction : In biological systems, particularly under hypoxic (low oxygen) conditions, heterocyclic N-oxides can be enzymatically reduced. This process can generate reactive radical species, a property that has been exploited in the design of hypoxia-activated prodrugs for cancer therapy. nih.gov
Table 2: Key Reactions of Heterocyclic N-Oxides
| Reaction | Reagents | Description | References |
|---|---|---|---|
| Polonovski Reaction | Acetic Anhydride, TFAA | Activation of the N-oxide leads to an iminium ion, enabling C-H functionalization at the α-position. | nih.govresearchgate.netresearchgate.net |
| Meisenheimer Rearrangement | Heat | A morressier.comresearchgate.net-sigmatropic rearrangement applicable to N-allyl or N-benzyl N-oxides. | thieme-connect.denih.gov |
| Cope Elimination | Heat | A syn-elimination reaction for N-oxides with a β-hydrogen, leading to an alkene and a hydroxylamine. | nih.gov |
| Bioreduction | Cellular Reductases (in vivo) | Enzymatic reduction, often under hypoxic conditions, to generate reactive radicals or release a parent drug. | nih.gov |
Based on a comprehensive review of scientific literature, the compound "4-Nitrochalcone oxide," more precisely known as (2R,3S)-2-benzoyl-3-(4-nitrophenyl)oxirane or 4-Nitrochalcone epoxide, is a recognized chemical entity. However, there is a notable scarcity of specific research dedicated to the applications outlined in your request. The available scientific data does not provide in-depth information regarding its use in materials science—specifically as nonlinear optical (NLO) materials, in optoelectronics, or as organogelators. Similarly, detailed studies on its role in catalysis, either as a catalyst or ligand or as a substrate in organic transformations, are not readily found.
Due to this lack of specific published research on "this compound" for the requested applications, it is not possible to construct a thorough and scientifically accurate article that strictly adheres to the provided outline.
Conversely, the precursor compound, 4-Nitrochalcone , is the subject of extensive research in these very fields. A wealth of information is available on its applications in materials science and catalysis, which would allow for the creation of a detailed and informative article that aligns with the structure you have provided.
If you would like to proceed with an article on 4-Nitrochalcone , which has a substantial body of research to support the requested topics, please provide confirmation.
Applications of 4 Nitrochalcone and Its Derivatives Excluding Clinical/medical Applications
Chemosensors
Extensive literature searches did not yield specific research findings on the application of 4-Nitrochalcone (B191975) oxide as a chemosensor. While the broader family of chalcone (B49325) derivatives has been a subject of interest in the development of chemical sensors for various analytes, no studies detailing the use of the epoxide form of 4-nitrochalcone for this purpose were identified.
Research in the area of chalcone-based chemosensors is active, with various derivatives being explored for the detection of metal ions and anions. rsc.orgscilit.comresearchgate.net These studies often focus on modifying the chalcone scaffold to include specific binding sites or to modulate its photophysical properties for fluorescent or colorimetric sensing. unl.ptresearchgate.netmdpi.comnih.gov For instance, the introduction of nitro groups on the chalcone backbone has been explored in the context of anion sensing. mdpi.com However, this research has not specifically extended to the oxide (epoxide) derivative of 4-nitrochalcone.
Therefore, due to the absence of available scientific literature on the chemosensory applications of 4-nitrochalcone oxide, no detailed research findings or data tables can be presented.
Mechanistic Investigations of Biological Interactions in Vitro Focus
Molecular Target Elucidation in Cellular Pathways
The interaction of 4-Nitrochalcone (B191975) oxide with specific molecular targets is fundamental to its biological effects. Investigations into related nitrochalcones have identified modulation of critical signaling pathways and inhibition of key enzymes as primary modes of action.
Recent studies on 4-nitrochalcone (4NC), a closely related compound, have shed light on its interaction with the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. nih.gov In breast cancer cell lines, 4NC has been shown to decrease the activation of key effectors in the mTOR pathway, specifically Raptor and S6K1. nih.gov This inhibition leads to a subsequent reduction in protein synthesis, a critical process for cancer cell growth and proliferation. nih.gov The mTOR pathway is often dysregulated in various cancers, making it a significant target for therapeutic intervention. nih.gov The observed effects of 4NC on mTOR signaling suggest that 4-Nitrochalcone oxide may exert similar modulatory effects, representing a promising avenue for further investigation.
The enzymatic inhibitory potential of chalcones is a well-documented area of research, and the introduction of a nitro group can significantly influence this activity.
Cyclooxygenase (COX-1 and COX-2)
Molecular docking studies have been employed to predict the interaction of nitrochalcones with cyclooxygenase enzymes, COX-1 and COX-2, which are key mediators of inflammation. The position of the nitro group on the chalcone (B49325) scaffold plays a crucial role in the binding affinity and selectivity towards these enzymes. For instance, in silico analyses have shown that nitrochalcones can fit into the active sites of both COX-1 and COX-2. mdpi.com Specifically, the carbonyl group of the chalcone core has been observed to form hydrogen bonds with key amino acid residues, such as Arg106, within the enzyme's active site. mdpi.com The differential binding energies and interactions with surrounding amino acid residues determine the inhibitory potency and selectivity. While specific experimental data for this compound is not yet available, these docking studies provide a theoretical framework suggesting its potential to interact with and inhibit COX enzymes. mdpi.com
α-Glucosidase and α-Amylase
Chalcones, in general, are recognized for their potential to inhibit α-glucosidase and α-amylase, enzymes that are critical in carbohydrate digestion and glucose absorption. Inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia. The inhibitory activity of various chalcone derivatives against these enzymes has been reported, though specific IC50 values for this compound are not currently documented in the literature. The broad inhibitory profile of the chalcone class suggests that this compound may also exhibit activity against these enzymes.
Endothelial Nitric Oxide Synthase (eNOS)
Molecular docking studies have also explored the interaction of nitrochalcones with endothelial nitric oxide synthase (eNOS), an enzyme responsible for the production of nitric oxide, a key signaling molecule in the cardiovascular system. These in silico models predict that nitrochalcones can bind to the active site of eNOS. mdpi.com The carbonyl group of the chalcone is predicted to form hydrogen bonds with amino acid residues such as Arg365. mdpi.com Furthermore, the aromatic rings of the chalcone scaffold can engage in π-alkyl bonds with residues like Pro451 and interact with the heme group within the enzyme. mdpi.com These predicted interactions suggest a potential for this compound to modulate the activity of eNOS.
Below is an interactive data table summarizing the molecular docking results for a representative nitrochalcone with COX-1, COX-2, and eNOS.
| Enzyme | Ligand (Nitrochalcone) | Binding Affinity (kcal/mol) | Interacting Residues |
| COX-1 | 2-Nitrochalcone | -8.1 | Arg106, Tyr341, Phe504 |
| COX-2 | 2-Nitrochalcone | -9.1 | Arg106, Tyr341, Phe504, Gly512, Ser339 |
| eNOS | 4-Nitrochalcone | -6.5 | Arg365, Pro451, Hem500 |
Note: The data presented is based on molecular docking studies of closely related nitrochalcones and serves as a predictive model for the potential interactions of this compound. mdpi.com
Cellular Response Mechanisms
The interaction of this compound with molecular targets culminates in a cascade of cellular responses that influence cell fate. Studies on related nitrochalcones have highlighted the induction of apoptosis, regulation of autophagy, and accumulation of reactive oxygen species as key cellular outcomes.
A significant body of research points to the ability of nitro-substituted chalcones to induce apoptosis, or programmed cell death, in cancer cells. For example, the synthetic chalcone derivative 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) has been shown to induce apoptosis in esophageal cancer cells. nih.gov The induction of apoptosis is a desirable characteristic for anticancer agents, as it leads to the controlled elimination of malignant cells. The pro-apoptotic effects of Ch-19 were found to be linked to the accumulation of reactive oxygen species (ROS) and cell cycle arrest at the G2/M phase. nih.gov While the precise apoptotic pathways activated by this compound are yet to be fully elucidated, the findings with structurally similar compounds suggest that it may also trigger apoptotic cell death through mitochondria-mediated or other signaling cascades. The cytotoxic potential of 4-nitrochalcone has been demonstrated in breast cancer cells, further supporting the pro-apoptotic role of this class of compounds. nih.gov
Autophagy is a cellular process of self-digestion that can either promote cell survival or contribute to cell death, depending on the cellular context. Recent investigations into 4-nitrochalcone (4NC) have revealed its ability to modulate autophagy in breast cancer cells. nih.gov Treatment with 4NC led to an increase in the levels of LC3-II, a key marker of autophagosome formation. nih.gov However, the study also noted that the protective autophagic response was incomplete, as indicated by the maintenance of p62 levels, an autophagy substrate that is typically degraded upon completion of the process. nih.gov This incomplete autophagy, coupled with the inhibition of the mTOR pathway, ultimately contributed to cell death. nih.gov These findings suggest that this compound may similarly influence autophagic pathways, potentially leading to a non-protective or even detrimental form of autophagy in cancer cells.
The generation of reactive oxygen species (ROS) is a common mechanism through which many anticancer compounds exert their cytotoxic effects. Elevated levels of intracellular ROS can induce oxidative stress, leading to cellular damage and triggering apoptosis. Studies on the nitrochalcone derivative Ch-19 have demonstrated its capacity to significantly increase ROS levels in esophageal cancer cells in a dose-dependent manner. nih.gov This accumulation of ROS is believed to be a key upstream event that initiates the apoptotic cascade. nih.gov The general ability of chalcones to modulate cellular redox status suggests that this compound could also induce ROS accumulation, thereby contributing to its potential anticancer activity. nih.gov
The following table summarizes the observed cellular responses to treatment with a representative nitrochalcone in cancer cell lines.
| Cellular Process | Compound | Cell Line | Observed Effect |
| Apoptosis | 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450, Eca-109 (Esophageal Cancer) | Induction of apoptosis and G2/M phase cell cycle arrest. nih.gov |
| Autophagy | 4-Nitrochalcone (4NC) | MCF-7 (Breast Cancer) | Increased LC3-II levels with maintained p62 levels, indicating incomplete autophagy. nih.gov |
| ROS Accumulation | 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450, Eca-109 (Esophageal Cancer) | Dose-dependent increase in intracellular ROS levels. nih.gov |
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound and related compounds, SAR investigations have provided valuable insights into the molecular features that govern their interactions with biological systems. Research has particularly focused on the mutagenic properties of chalcones and their corresponding oxides, revealing key structural determinants of this activity.
A significant study involving a series of 31 p-monosubstituted chalcones and their epoxides systematically evaluated their mutagenic effects. nih.gov This research demonstrated that the conversion of the α,β-unsaturated ketone moiety of a chalcone to an epoxide ring generally leads to an increase in mutagenic activity. nih.gov This suggests that the oxirane ring is a critical structural feature for the mutagenicity of these compounds.
The electronic properties of the substituents on the aromatic rings were also found to play a pivotal role in modulating the mutagenic potential. Specifically, chalcones and their oxides featuring electron-withdrawing groups, such as the nitro group (NO₂), tended to exhibit higher mutagenic activity. nih.gov Conversely, the presence of electron-donating substituents, like methoxy (B1213986) (OCH₃) or acetamido (NHCOCH₃) groups, was generally associated with reduced mutagenicity. nih.gov
In the case of 4-nitrochalcone, it was identified as one of the most potent mutagens among the tested chalcones, and its corresponding oxide also demonstrated significant mutagenic effects. nih.gov The position of the substituent was also noted to be important; for electron-withdrawing groups, substitution on the benzoyl ring (B-ring) generally resulted in higher activity compared to substitution on the phenyl ring (A-ring). nih.gov The opposite trend was observed for electron-donating groups. nih.gov
These findings highlight the importance of both the epoxide functionality and the electronic nature of the aromatic substituents in the mutagenic activity of chalcone oxides. The data underscores a clear structure-activity relationship where the presence of an electron-withdrawing nitro group on the chalcone oxide scaffold enhances its mutagenic potential. nih.gov
| Compound/Substituent | Modification | Effect on Mutagenic Activity | Reference |
| Chalcone | Epoxidation to Chalcone Oxide | General Increase | nih.gov |
| This compound | 4-Nitro group (electron-withdrawing) | Higher Activity | nih.gov |
| 4-Fluorochalcone Oxide | 4-Fluoro group (electron-withdrawing) | Higher Activity | nih.gov |
| 4-Acetamidochalcone Oxide | 4-Acetamido group (electron-donating) | Lower Activity | nih.gov |
| 4-Methoxychalcone Oxide | 4-Methoxy group (electron-donating) | Lower Activity | nih.gov |
Future Perspectives and Research Directions for 4 Nitrochalcone Chemistry
Development of Novel Synthetic Strategies
While the Claisen-Schmidt condensation remains a cornerstone for synthesizing 4-nitrochalcones and their derivatives, future efforts will be directed towards developing more efficient, sustainable, and versatile synthetic strategies. rasayanjournal.co.inresearchgate.net
Key areas of development include:
Green Chemistry Approaches: Environmentally friendly methods are gaining traction. Techniques like solvent-free synthesis using grinding have been successfully employed to produce 4'-hydroxy-4-nitro chalcone (B49325), offering high yields and reduced environmental impact. bohrium.comresearchgate.net
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly accelerate reaction rates, improve yields, and simplify work-up procedures. ekb.egjocpr.com The application of microwave radiation and ultrasound waves has shown promise in enhancing the synthesis of various chalcone derivatives. ekb.eg
Novel Catalytic Systems: Exploration of new catalysts beyond traditional bases like sodium hydroxide (B78521) could lead to improved selectivity and milder reaction conditions.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, representing a promising avenue for the industrial-scale production of 4-nitrochalcone (B191975) derivatives.
These advanced synthetic methods aim to make the production of 4-nitrochalcones more economical, environmentally benign, and adaptable to creating diverse chemical libraries for screening.
Exploration of Advanced Characterization Techniques
The comprehensive characterization of novel 4-nitrochalcone derivatives is crucial for establishing structure-property relationships. While standard spectroscopic techniques are routinely used, future research will benefit from the application of more advanced and integrated characterization methods.
Spectroscopic Methods: Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR), and mass spectrometry are fundamental for confirming the chemical structures of synthesized compounds. rasayanjournal.co.inmdpi.com
Single-Crystal X-ray Diffraction: This powerful technique provides precise information about the three-dimensional arrangement of atoms in a crystalline state, which is invaluable for understanding intermolecular interactions and solid-state properties. mdpi.comresearchgate.net It has been used to determine the crystal structures of various nitro-substituted chalcones, revealing details about their conformation and molecular coplanarity. mdpi.com
Computational Modeling: Density Functional Theory (DFT) and other computational methods are increasingly used to predict spectroscopic properties, molecular geometries, and electronic structures, complementing experimental data and providing deeper insights into the properties of these molecules.
The synergy between advanced experimental techniques and computational modeling will be instrumental in rationally designing 4-nitrochalcones with desired functionalities.
Deeper Mechanistic Understanding of Reaction Pathways
A thorough understanding of the reaction mechanisms governing the synthesis and biological activity of 4-nitrochalcones is essential for optimizing processes and designing more effective molecules.
Reaction Kinetics and Intermediates: Future studies should focus on detailed kinetic analysis of synthetic reactions to elucidate the role of catalysts, solvents, and substituents. The position of the nitro group, for instance, can significantly influence the reaction outcome, sometimes favoring the formation of aldol (B89426) addition products over the final chalcone. jocpr.com
Biological Mode of Action: Mechanistic studies are crucial to unravel how 4-nitrochalcone and its derivatives exert their biological effects. For example, investigations have shown that some derivatives induce apoptosis in cancer cells by promoting the accumulation of reactive oxygen species (ROS) and causing cell cycle arrest. nih.gov Understanding these pathways at a molecular level is key to developing targeted therapies. smolecule.com
Structure-Activity Relationship (SAR): Systematic studies correlating the structural features of 4-nitrochalcone derivatives with their biological activities will continue to be a major research focus. The position of the nitro group has been shown to be a critical determinant of anti-inflammatory and vasorelaxant activities. mdpi.com
Design and Synthesis of New Derivatives with Tuned Properties
The versatility of the chalcone scaffold allows for the synthesis of a vast array of derivatives with tailored properties for specific applications. The introduction of different substituent groups on the aromatic rings can modulate the electronic, steric, and lipophilic properties of the molecule, thereby influencing its biological activity and material characteristics.
Researchers have synthesized numerous derivatives to enhance their therapeutic potential. For example, a series of 2,4,6-trimethoxy-4′-nitrochalcone analogs were designed and synthesized, with some showing potent anti-tumor activity against esophageal squamous cell carcinoma. nih.gov Similarly, other novel derivatives have been created and tested for their antimicrobial effects against various bacterial strains. rasayanjournal.co.in
Interactive Table of Selected 4-Nitrochalcone Derivatives and Their Properties:
| Derivative Name | Observed Property/Activity | Reference |
|---|---|---|
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Anti-tumor activity against esophageal cancer cells | nih.gov |
| 4'-hydroxy-4-nitro chalcone | Antibacterial activity against S. aureus and E. coli | bohrium.com |
| (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Synthesized and structurally characterized by X-ray analysis | mdpi.com |
| 4-OCH3-4'-nitrochalcone (MNC) | Second Harmonic Generation (SHG) efficiency five times that of urea | researchgate.net |
Future work will involve creating more complex hybrids, for instance, by linking the 4-nitrochalcone moiety to other pharmacologically active heterocycles to explore synergistic effects.
Expansion of Non-Biological and Materials Applications
Beyond their biological significance, 4-nitrochalcones are emerging as promising candidates for various materials science applications, largely due to their unique electronic and optical properties.
Nonlinear Optics (NLO): The presence of electron-donating and electron-accepting groups connected by a conjugated system makes chalcones interesting for NLO applications. Derivatives like 4-OCH3-4'-nitrochalcone have been synthesized and grown as single crystals, demonstrating significant second harmonic generation (SHG) efficiency, which is crucial for applications in lasers and photonics. researchgate.net
Corrosion Inhibition: Chalcone derivatives have shown potential as effective corrosion inhibitors for metals like steel. researchgate.net The α,β-unsaturated carbonyl system can adsorb onto metal surfaces, forming a protective layer. Future research could focus on designing 4-nitrochalcone derivatives with enhanced adsorption capabilities for improved corrosion resistance. researchgate.net
Polymers: The reactive nature of the chalcone moiety allows for its incorporation into polymer chains. These chalcone-based polymers may possess interesting thermal, mechanical, and optical properties, opening doors for their use in advanced functional materials. researchgate.net
Further exploration in these areas could lead to the development of novel organic materials for optoelectronics, protective coatings, and specialty polymers.
Advanced Mechanistic Biological Studies (in vitro)
Detailed in vitro studies are fundamental to elucidating the mechanisms of action of 4-nitrochalcone derivatives and identifying potential therapeutic targets.
Anticancer Mechanisms: Studies have demonstrated that 4-nitrochalcone can induce cell death in breast cancer cell lines (MCF-7 and MDA-MD-231). nih.gov Future research will delve deeper into the specific molecular pathways involved. For example, it has been shown that 4-nitrochalcone can modulate the mTOR pathway, leading to reduced protein synthesis and cell death. nih.gov Further studies could investigate its effects on other key signaling pathways implicated in cancer, such as apoptosis and autophagy. nih.govnih.gov
Anti-inflammatory and Antioxidant Effects: The anti-inflammatory potential of 4-nitrochalcones has been evaluated in various models. mdpi.com Research indicates that some derivatives can inhibit the production of inflammatory mediators like nitric oxide (NO). nih.gov Future in vitro studies will aim to identify the specific enzymes and transcription factors, such as COX-2, that are modulated by these compounds. mdpi.com
Enzyme Inhibition: 4-nitrochalcone has been reported to act as an enzyme inhibitor, for instance, against an enzyme involved in cholesterol synthesis. smolecule.com Screening against a wider range of enzymes could reveal new therapeutic applications.
Interactive Table of In Vitro Biological Studies on 4-Nitrochalcone and Derivatives:
| Compound/Derivative | Cell Line/System | Observed Effect | Reference |
|---|---|---|---|
| 4-Nitrochalcone (4NC) | MCF-7, MDA-MD-231 (Breast Cancer) | Cytotoxic potential, modulation of mTOR pathway | nih.gov |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450, Eca-109 (Esophageal Cancer) | Stimulated ROS accumulation, induced apoptosis, G2/M phase arrest | nih.gov |
| Nitrochalcones | TPA-induced mouse ear edema model | Anti-inflammatory activity | mdpi.com |
| 3',4',5'-trimethoxychalcone analogues | LPS/IFN-gamma-treated macrophages | Inhibition of nitric oxide (NO) production | nih.gov |
These advanced in vitro studies will provide the mechanistic foundation necessary for the rational design of next-generation 4-nitrochalcone-based drugs and guide their progression into further preclinical and clinical development.
Q & A
Q. How can computational modeling guide the synthesis of 4-nitrochalcone derivatives with enhanced bioactivity?
- Methodology :
- DFT Calculations : Optimize derivative structures using Gaussian09 (B3LYP/6-31G* basis set). Predict electron density maps to identify reactive sites for functionalization .
- Molecular Docking : Simulate binding affinities with target proteins (e.g., Leishmania enzymes) using AutoDock Vina. Prioritize derivatives with docking scores ≤ −7.0 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
